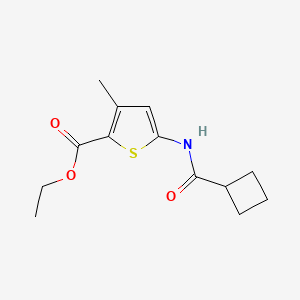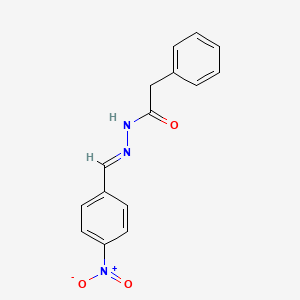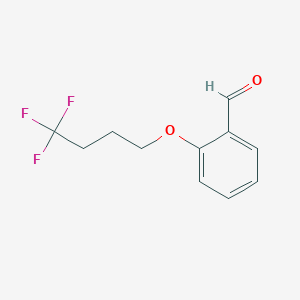
2-(4,4,4-Trifluoro-butoxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4,4-Trifluoro-butoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a trifluorobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,4-Trifluoro-butoxy)-benzaldehyde typically involves the reaction of 4,4,4-trifluorobutanol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of benzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4,4,4-Trifluoro-butoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(4,4,4-Trifluoro-butoxy)benzoic acid.
Reduction: 2-(4,4,4-Trifluoro-butoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,4,4-Trifluoro-butoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4,4,4-Trifluoro-butoxy)-benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorobutoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
- 4-(4,4,4-Trifluorobutoxy)benzoic acid
- 4-Isopropyl-2-(4,4,4-trifluorobutoxy)cyclohexanol
Comparison: Compared to similar compounds, 2-(4,4,4-Trifluoro-butoxy)-benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the trifluorobutoxy group imparts distinct electronic and steric properties, making it a valuable building block in synthetic chemistry.
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
2-(4,4,4-trifluorobutoxy)benzaldehyde |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)6-3-7-16-10-5-2-1-4-9(10)8-15/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
ANYGWMNONFIABN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


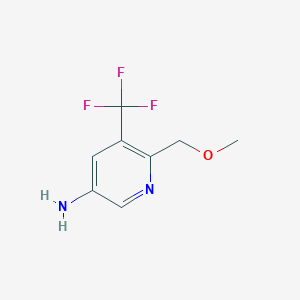

![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
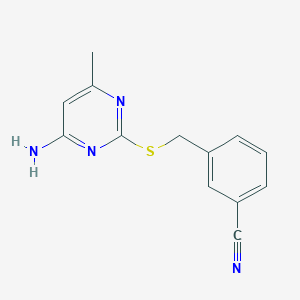
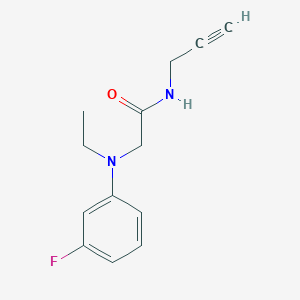
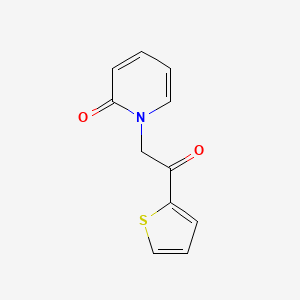
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
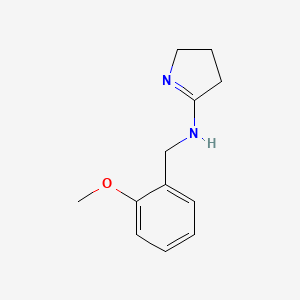


![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
